molecular formula C22H18N4O2S B10942030 2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942030
M. Wt: 402.5 g/mol
InChI Key: QKDQLTSXUGXQHZ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and the development of more environmentally friendly reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenoxy)methyl]-8-methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more effective inhibitor compared to other similar compounds .

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[(4-methoxyphenoxy)methyl]-11-methyl-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H18N4O2S/c1-14-19(15-6-4-3-5-7-15)20-21-24-18(25-26(21)13-23-22(20)29-14)12-28-17-10-8-16(27-2)9-11-17/h3-11,13H,12H2,1-2H3

InChI Key

QKDQLTSXUGXQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NC(=N3)COC4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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